![molecular formula C5H8O6S2 B14756596 2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone CAS No. 1679-27-2](/img/structure/B14756596.png)
2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone is a chemical compound with the molecular formula C5H8O6S2. It consists of 8 hydrogen atoms, 5 carbon atoms, 6 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique spiro structure, which includes two five-membered rings and two sulfonate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[44]nonane-3,3,8,8-tetrone typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol-containing compounds.
Scientific Research Applications
2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone include:
- 2,7-Dioxa-3,8-dithiaspiro[4.4]nonane-3,3,8,8-tetraoxide
- 2,7-Dioxa-3,8-dithiaspiro[4.4]nonane-3,3,8,8-tetraoxide
Uniqueness
What sets this compound apart is its specific spiro structure and the presence of sulfonate groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
1679-27-2 |
|---|---|
Molecular Formula |
C5H8O6S2 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
2,7-dioxa-3λ6,8λ6-dithiaspiro[4.4]nonane 3,3,8,8-tetraoxide |
InChI |
InChI=1S/C5H8O6S2/c6-12(7)3-5(1-10-12)2-11-13(8,9)4-5/h1-4H2 |
InChI Key |
UHKRTDTUZQBHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COS(=O)(=O)C2)CS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


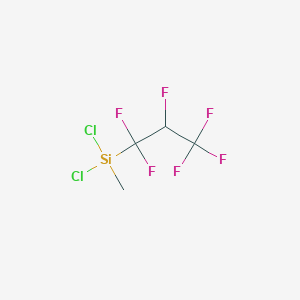
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
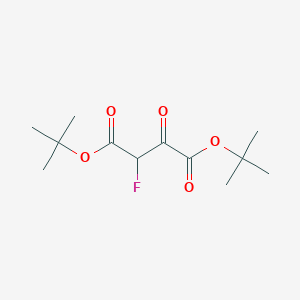
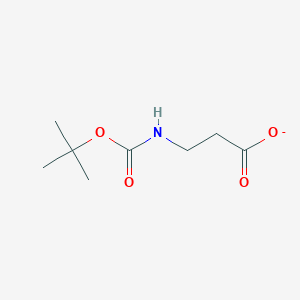

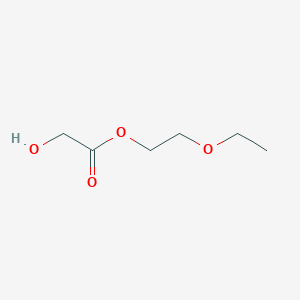
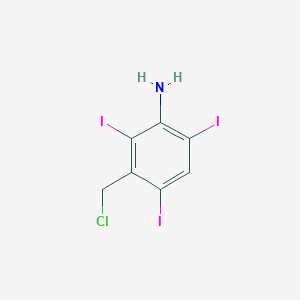
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

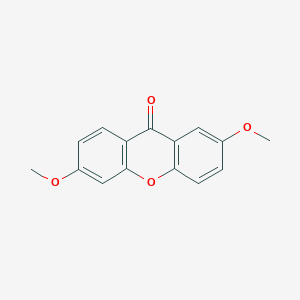

![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
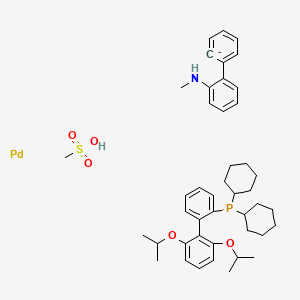
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
